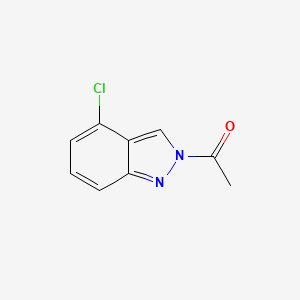

2-Acetyl-4-chloro-2H-indazole

Descripción general

Descripción

2-Acetyl-4-chloro-2H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of an acetyl group at the second position and a chlorine atom at the fourth position makes this compound unique

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Amination of 1-o-bromobenzyl-1-phenylhydrazines: This method involves the use of palladium catalysts to facilitate the amination process.

Domino Reaction of 2-halophenylacetylenes and Hydrazines: This palladium-catalyzed reaction is another efficient method for synthesizing 2H-indazoles.

Cycloaddition of Arynes and Sydnones: This [3+2] cycloaddition reaction is a selective way to produce 2H-indazoles.

Reductive Cyclization of 2-nitrobenzylamines: Using titanium tetrachloride and zinc, this method achieves reductive cyclization to form the desired indazole.

Industrial Production Methods

Industrial production methods often involve scalable and efficient synthetic routes. One such method is the Cu-catalyzed process of 2-bromobenzaldehydes with primary amines and sodium azides . This method is advantageous due to its high yield and relatively mild reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: 2-Acetyl-4-chloro-2H-indazole can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted indazoles with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 2-Acetyl-4-chloro-2H-indazole is in the development of anticancer agents. Research indicates that this compound demonstrates significant potential in inhibiting cell proliferation, which is crucial for cancer treatment. Its ability to regulate signal transduction pathways involving tyrosine kinases suggests that it may be effective against various tumor types, particularly those associated with abnormal cell growth and angiogenesis .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects against a range of pathogens. Preliminary studies indicate that this compound exhibits activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Material Science

Organic Semiconductors

In material science, this compound is being explored for its potential use in organic semiconductors and light-emitting diodes. Its unique electronic properties may contribute to advancements in optoelectronic devices, enhancing their efficiency and performance.

Biological Research

Protozoan Activity

The compound has shown promise in the field of parasitology, particularly against protozoan pathogens. Studies evaluating its efficacy against various protozoan infections suggest that it may serve as a lead compound for developing new treatments.

Chemical Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex indazole derivatives through various chemical reactions, expanding the library of compounds available for drug discovery and development .

Summary of Findings

The applications of this compound span multiple scientific disciplines, showcasing its versatility and potential impact:

Case Studies

- Anticancer Research : A study demonstrated that this compound effectively inhibited the growth of specific cancer cell lines by targeting tyrosine kinase pathways. This research highlights its potential as a therapeutic agent in oncology.

- Antimicrobial Studies : In vitro tests showed that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

- Material Science Applications : Recent advancements have explored the incorporation of this compound into polymer matrices for enhanced electronic properties, paving the way for innovative applications in flexible electronics.

Mecanismo De Acción

The mechanism of action of 2-Acetyl-4-chloro-2H-indazole involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in cell proliferation pathways, leading to its potential use as an anti-cancer agent . The compound may also interact with bacterial cell walls, disrupting their integrity and leading to antimicrobial effects .

Comparación Con Compuestos Similares

Similar Compounds

1H-Indazole: Lacks the acetyl and chloro substituents, making it less reactive in certain chemical reactions.

2H-Indazole: Similar core structure but without specific functional groups like acetyl and chloro.

2-Acetyl-4-bromo-2H-indazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

Uniqueness

2-Acetyl-4-chloro-2H-indazole is unique due to the presence of both an acetyl group and a chlorine atom, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications in medicinal chemistry and material science.

Actividad Biológica

2-Acetyl-4-chloro-2H-indazole is a nitrogen-containing heterocyclic compound with significant biological activity. This compound features an indazole core, which is characterized by a five-membered pyrazole ring fused to a benzene ring, along with an acetyl group at the 2-position and a chlorine atom at the 4-position. Its unique chemical structure contributes to its diverse biological properties, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C9H8ClN3O

- Molecular Weight : 194.62 g/mol

- Structure :

- The compound's structure can be represented as follows:

Biological Activities

Research has demonstrated that this compound exhibits notable biological activities, including:

- Antiprotozoal Activity : This compound has been evaluated for its efficacy against various protozoan pathogens. Studies indicate that it possesses strong antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. These findings suggest that the compound could serve as a potential therapeutic agent for protozoan infections .

- Antimicrobial Properties : In addition to its antiprotozoal effects, derivatives of this compound have shown activity against bacterial strains such as Escherichia coli and Salmonella enterica, as well as yeast strains like Candida albicans. Some derivatives have been reported to be more potent than standard treatments like metronidazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Key findings related to SAR include:

| Compound | Activity (IC50) | Notes |

|---|---|---|

| This compound | IC50 < 0.740 µM | More potent than 1H-indazole |

| Derivative with 4-chlorophenyl | IC50 = X µM | Significant increase in potency |

| Derivative with methoxycarbonyl | IC50 = Y µM | Notable antiprotozoal activity |

The biological effects of this compound are mediated through various mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting metabolic pathways.

- Cellular Effects : It modulates cell signaling pathways and gene expression, influencing cellular metabolism and function. For instance, it can alter oxidative stress responses, impacting cell proliferation and apoptosis.

- Transport and Distribution : The transport mechanisms within cells determine the localization and efficacy of the compound. Specific transporters facilitate its movement across cellular membranes, influencing its biological impact.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antiprotozoal Evaluation : A study assessed the antiprotozoal activity of various indazole derivatives, including this compound, demonstrating that compounds with electron-withdrawing groups at the phenyl ring exhibited enhanced activity against protozoa .

- Comparative Studies : In comparative studies against standard drugs like metronidazole, certain derivatives showed up to 12.8 times greater efficacy against Giardia intestinalis than metronidazole, highlighting their potential as more effective treatments .

Propiedades

IUPAC Name |

1-(4-chloroindazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-5-7-8(10)3-2-4-9(7)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZQNUVTJOWLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C2C(=N1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.